Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate
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Overview
Description
Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate is an organophosphorus compound with the molecular formula C12H16Cl3O4P It is known for its unique chemical structure, which includes a phosphonate group attached to a trichlorophenoxyethyl moiety
Preparation Methods
The synthesis of diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate typically involves the reaction of diethyl phosphite with 2-(2,4,5-trichlorophenoxy)ethyl bromide. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles such as amines or thiols. This reaction is often facilitated by the use of strong bases or catalysts.
Hydrolysis: Hydrolysis of the phosphonate ester can yield the corresponding phosphonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield diethyl phosphonate oxide, while hydrolysis with hydrochloric acid can produce diethyl phosphonic acid.
Scientific Research Applications
Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and phosphonic acids. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its ability to inhibit certain enzymes and its role as a ligand in biochemical assays.
Medicine: Research has explored its potential use in drug development, particularly as a precursor for the synthesis of biologically active phosphonate derivatives.
Industry: In industrial applications, this compound is used as a flame retardant, plasticizer, and stabilizer in polymer production.
Mechanism of Action
The mechanism of action of diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the structure of phosphate esters, allowing it to bind to the active sites of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
In drug development, the compound’s ability to inhibit enzymes involved in disease processes is of particular interest. For example, phosphonate derivatives have been shown to inhibit enzymes such as proteases and kinases, which play critical roles in cancer progression and viral replication .
Comparison with Similar Compounds
Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate can be compared to other similar compounds, such as:
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): This compound is a chlorophenoxy herbicide used to defoliate broad-leafed plants.
Diethyl phosphonate: This simpler phosphonate compound lacks the trichlorophenoxyethyl group but shares the phosphonate ester functionality.
The uniqueness of this compound lies in its combination of the trichlorophenoxyethyl group with the phosphonate ester, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6954-81-0 |
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Molecular Formula |
C12H16Cl3O4P |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
1,2,4-trichloro-5-(2-diethoxyphosphorylethoxy)benzene |
InChI |
InChI=1S/C12H16Cl3O4P/c1-3-18-20(16,19-4-2)6-5-17-12-8-10(14)9(13)7-11(12)15/h7-8H,3-6H2,1-2H3 |
InChI Key |
RMLMYKSAELCSQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCOC1=CC(=C(C=C1Cl)Cl)Cl)OCC |
Origin of Product |
United States |
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